Fipronil amide

Vue d'ensemble

Description

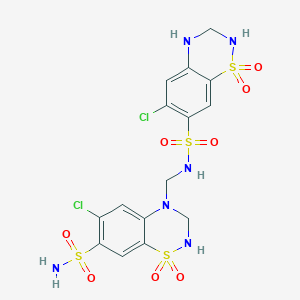

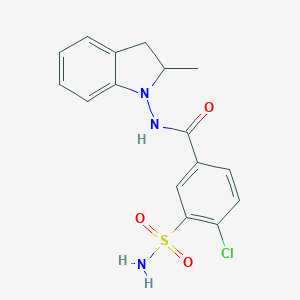

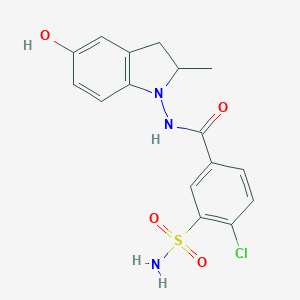

Fipronil amide is a derivative of fipronil, a broad-spectrum phenyl-pyrazole insecticide. This compound is formed through the hydrolysis of fipronil and retains many of the parent compound’s properties. It is known for its effectiveness in pest control and its relatively low application rates. like fipronil, it is also associated with environmental toxicity concerns.

Applications De Recherche Scientifique

Fipronil amide has several scientific research applications, including:

Chemistry: Used as a model compound to study the degradation pathways of phenyl-pyrazole insecticides.

Biology: Investigated for its effects on non-target organisms and its role in environmental toxicity.

Medicine: Studied for its potential impacts on human health due to its presence in the environment.

Industry: Used in the development of new insecticidal formulations and pest control strategies.

Mécanisme D'action

Target of Action

Fipronil amide, also known as Fipronil carboxamide, is a potent insecticide that belongs to the phenylpyrazole chemical family . Its primary targets are the presynaptic and postsynaptic neurons where it blocks the chlorine ions by the neurotransmitters GABA . This action disrupts the normal functioning of the central nervous system in insects .

Mode of Action

This compound operates by disrupting neural transmission in the central nervous system of invertebrates . It acts by blocking the GABAA-gated chloride channels, preventing the uptake of chloride ions . This results in continuous stimulation of neurons, leading ultimately to the death of the target insect .

Biochemical Pathways

In the environment, this compound is degraded through various pathways, including oxidation, photolysis, hydrolysis, reduction, and microbial degradation . The metabolic reactions of fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .

Pharmacokinetics

It is known that fipronil, the parent compound, is slightly soluble in water and more soluble in lipids, oils, proteins, and lipophilic organic solvents . This suggests that this compound may have similar properties, which could impact its bioavailability and distribution in the body.

Result of Action

The result of this compound’s action is the death of the target insect. By blocking the uptake of chloride ions, it causes excess neuronal stimulation, leading to the death of the insect . It is considered highly toxic and has been classified as a C carcinogen .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Due to its residual environmental hazards, various effective approaches, such as adsorption, ozone oxidation, catalyst coupling, inorganic plasma degradation, and microbial degradation, have been developed . In the natural environment, this compound is degraded by various pathways, and four types of degradation products are formed: fipronil-sulfide, fipronil-desulfuryl, fipronil-sulfone, and fipronil-amide . It can be quite persistent in soil systems but is less so in aquatic and sediment systems .

Analyse Biochimique

Biochemical Properties

Fipronil amide interacts with several enzymes and proteins. The metabolic reactions of Fipronil degradation, which include this compound, are mainly oxidation, reduction, photolysis, and hydrolysis . Key enzymes involved in these processes include the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It acts by blocking the uptake of chloride ions in cells, causing hyperexcitation and cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to GABAergic receptors and glutamate-chloride channels, inhibiting chloride uptake . This leads to an accumulation of chloride ions, causing excitation of the central nervous system and ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its persistence, with half-lives in soils that can exceed 1,000 days . This allows it to accumulate when used repeatedly . Over time, this compound can degrade into other compounds through processes such as photolytic hydrolysis and chemical redox reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The acute oral LD50 of Fipronil, the parent compound of this compound, is 97 mg/kg in rats and 95 mg/kg in mice . In a chronic study in dogs, Fipronil at 2 mg/kg/d caused clinical signs of neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. The main abiotic transformations of Fipronil, which include this compound, occur due to photolytic hydrolysis and chemical redox reactions . These reactions form four main products: sulfonyl-fipronil, amide-fipronil, sulfide-fipronil, and desulfinyl-fipronil .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After dermal application, Fipronil spreads and sequesters in the lipids of the skin and hair follicles and continues to be released onto the skin and coat . This ensures that it spreads to all parts of the target crop .

Subcellular Localization

Given its lipophilic nature and its mechanism of action, it is likely that this compound localizes to areas of the cell where it can interact with its target proteins, such as GABAergic receptors and glutamate-chloride channels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fipronil amide is typically synthesized through the hydrolysis of fipronil. The process involves the reaction of fipronil with water under acidic or basic conditions. The hydrolysis reaction can be catalyzed by acids or bases to increase the reaction rate. The general reaction scheme is as follows: [ \text{Fipronil} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of fipronil. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The process may involve the use of continuous reactors and efficient separation techniques to isolate this compound from the reaction mixture.

Analyse Des Réactions Chimiques

Types of Reactions: Fipronil amide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form fipronil sulfone.

Reduction: It can be reduced to form fipronil sulfide.

Hydrolysis: As mentioned, this compound is formed through the hydrolysis of fipronil.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Fipronil sulfone

Reduction: Fipronil sulfide

Hydrolysis: this compound

Comparaison Avec Des Composés Similaires

Fipronil: The parent compound, known for its broad-spectrum insecticidal activity.

Fipronil Sulfone: An oxidation product of fipronil, also toxic to insects.

Fipronil Sulfide: A reduction product of fipronil, with similar insecticidal properties.

Uniqueness: Fipronil amide is unique due to its formation through hydrolysis and its distinct chemical properties compared to its parent compound and other derivatives. It retains the insecticidal activity of fipronil but may exhibit different environmental behaviors and toxicological profiles.

Propriétés

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2F6N4O2S/c13-4-1-3(11(15,16)17)2-5(14)7(4)24-9(21)8(6(23-24)10(22)25)27(26)12(18,19)20/h1-2H,21H2,(H2,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPWTDFHAFPGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C(=O)N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2F6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873419 | |

| Record name | Fipronil amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205650-69-7 | |

| Record name | Fipronil amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205650-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipronil amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205650697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIPRONIL AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8Q2U34I2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

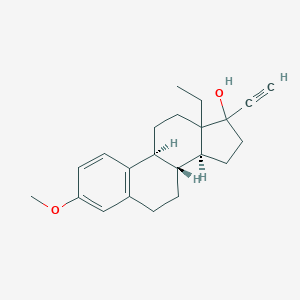

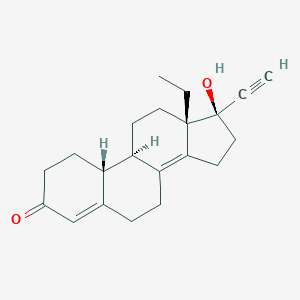

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

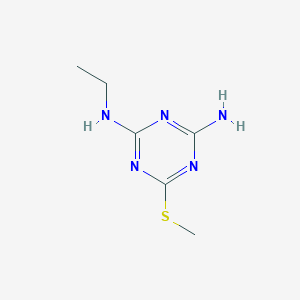

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

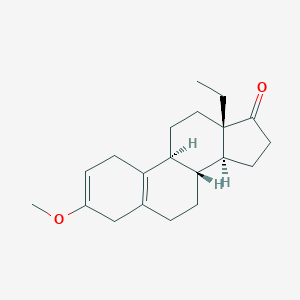

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)